molecular formula C24H21N3O4S B2844516 Methyl 2-((6-ethoxybenzo[d]thiazol-2-yl)(pyridin-3-ylmethyl)carbamoyl)benzoate CAS No. 1105204-13-4

Methyl 2-((6-ethoxybenzo[d]thiazol-2-yl)(pyridin-3-ylmethyl)carbamoyl)benzoate

Cat. No.: B2844516
CAS No.: 1105204-13-4
M. Wt: 447.51
InChI Key: CJRRRVIFHZTSQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-((6-ethoxybenzo[d]thiazol-2-yl)(pyridin-3-ylmethyl)carbamoyl)benzoate” is a compound that is related to benzothiazole-based compounds . These compounds have been studied for their anti-tubercular activity .


Synthesis Analysis

The synthesis of benzothiazole derivatives, which this compound is likely a part of, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, and others . The specific reactions for this compound aren’t available in the retrieved data.

Scientific Research Applications

Microwave-Assisted Synthesis and Biological Evaluation

A study explored the microwave-assisted synthesis of novel ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives, demonstrating the approach's efficiency for creating diverse poly-functionalized tri-heterocyclic benzothiazole derivatives. These compounds were evaluated for their antibacterial, antioxidant, and antitubercular activities against Mycobacterium tuberculosis H37RV, highlighting their potential in drug discovery processes (Bhoi, Borad, Pithawala, & Patel, 2016).

Functional Models for Methane Monooxygenases

Another research avenue involves diiron(III) complexes of tridentate 3N ligands, studied as functional models for methane monooxygenases. These complexes were investigated for their effectiveness in the selective hydroxylation of alkanes, showcasing the impact of the capping ligand on the catalytic process (Sankaralingam & Palaniandavar, 2014).

Heterocyclic Synthesis and Antimicrobial Activities

Research also delves into the synthesis of polyfunctionally substituted pyran, pyridine, and pyridazine derivatives from ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates. These compounds have been established for their potential in creating novel chemical entities with significant applications in medicinal chemistry (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Novel Thiazolo[3, 2]pyridines and Their Antimicrobial Activity

The condensation of specific derivatives has led to the creation of novel thiazolo[3, 2]pyridines, evaluated for their antimicrobial activities. This research underscores the potential of these compounds in developing new antibacterial and antifungal agents (El-Emary, Khalil, Ali, & El-Adasy, 2005).

Future Directions

Benzothiazole derivatives, including potentially this compound, have shown promise as anti-tubercular agents . Future research could focus on optimizing the synthesis process, studying the mechanism of action in more detail, and conducting in-depth safety and hazard assessments.

Properties

IUPAC Name

methyl 2-[(6-ethoxy-1,3-benzothiazol-2-yl)-(pyridin-3-ylmethyl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4S/c1-3-31-17-10-11-20-21(13-17)32-24(26-20)27(15-16-7-6-12-25-14-16)22(28)18-8-4-5-9-19(18)23(29)30-2/h4-14H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJRRRVIFHZTSQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC=CC=C4C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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